molecular formula C12H18N4O B2847055 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide CAS No. 2034605-85-9

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide

Cat. No.: B2847055
CAS No.: 2034605-85-9
M. Wt: 234.303
InChI Key: LTLZRWXUYLFCDB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide is a heterocyclic compound with a unique structure that has garnered interest in the fields of medicinal chemistry and drug design. This compound is known for its potential biological activities and has been studied for its role in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the desired pyrazolo-diazepine skeleton .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide stands out due to its specific structural modifications, such as the cyclopropyl and ethyl groups, which contribute to its unique biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-N-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-2-13-12(17)15-5-6-16-10(8-15)7-11(14-16)9-3-4-9/h7,9H,2-6,8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLZRWXUYLFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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